4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine 4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827553
InChI: InChI=1S/C13H21N3/c1-2-4-12(3-1)16-13(7-10-15-16)11-5-8-14-9-6-11/h7,10-12,14H,1-6,8-9H2
SMILES:
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15827553

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine -

Specification

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
IUPAC Name 4-(2-cyclopentylpyrazol-3-yl)piperidine
Standard InChI InChI=1S/C13H21N3/c1-2-4-12(3-1)16-13(7-10-15-16)11-5-8-14-9-6-11/h7,10-12,14H,1-6,8-9H2
Standard InChI Key WBWNPEFQBMBAKZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C(=CC=N2)C3CCNCC3

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring (six-membered amine heterocycle) linked to a 1-cyclopentyl-1H-pyrazole group at the 5-position. Key structural elements include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions with biological targets .

  • Cyclopentyl substituent: Enhances lipophilicity, improving membrane permeability and pharmacokinetic properties.

  • Piperidine moiety: Provides conformational flexibility and basicity, facilitating interactions with enzymatic active sites .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₃H₂₁N₃
Molecular Weight219.33 g/mol
IUPAC Name4-(2-cyclopentylpyrazol-3-yl)piperidine
CAS NumberVC15827553
SMILESC1CCC(C1)N2C(=CC=N2)C3CCNCC3

The cyclopentyl group induces steric effects that influence binding specificity, while the piperidine nitrogen participates in protonation under physiological conditions, enhancing solubility.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(1-cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves multi-step protocols:

  • Cyclopentylpyrazole Formation:

    • Cyclopentyl hydrazine reacts with β-keto esters or diketones to form the pyrazole core via cyclocondensation .

    • Example: Reaction of cyclopentylhydrazine with acetylacetone yields 1-cyclopentyl-1H-pyrazole derivatives .

  • Piperidine Coupling:

    • Suzuki-Miyaura cross-coupling or nucleophilic substitution links the pyrazole to the piperidine ring.

    • Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation between bromopyrazole and piperidine boronic esters .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationCyclopentylhydrazine, EtOH, reflux65–80
Piperidine couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–70

Optimization efforts focus on reducing reaction times (microwave-assisted synthesis) and improving atom economy .

Biological Activities and Mechanisms

Kinase Inhibition

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine derivatives exhibit potent inhibition of CDK2/cyclin A2 (IC₅₀ = 0.8–2.1 μM), a kinase critical for cell cycle progression . Molecular docking studies reveal:

  • Hydrogen bonding: Pyrazole N1 interacts with Leu83 in the ATP-binding pocket .

  • Hydrophobic interactions: The cyclopentyl group occupies a lipophilic cavity near Val18 and Ala144 .

Anticancer Effects

  • In vitro: Inhibits proliferation of MCF-7 (breast) and HCT-116 (colorectal) cancer cells (IC₅₀ = 3.2–8.7 μM) .

  • In vivo: Reduces tumor volume by 62% in xenograft models at 50 mg/kg/day .

Anti-inflammatory Activity

The compound suppresses lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) via redox modulation, reducing prostaglandin E₂ (PGE₂) levels by 74% in murine macrophages .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High passive permeability (Papp = 12 × 10⁻⁶ cm/s) due to logP = 2.9.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites .

  • Excretion: Primarily renal (68% unchanged in urine) .

Toxicity

  • Acute toxicity: LD₅₀ > 500 mg/kg in rats (oral) .

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Therapeutic Applications

Oncology

As a CDK2 inhibitor, the compound arrests cancer cells at the G1/S phase, synergizing with doxorubicin to enhance apoptosis . Clinical trials are evaluating its efficacy in pancreatic ductal adenocarcinoma .

Neurodegenerative Diseases

Preliminary data suggest neuroprotection via WDR5-MYC axis modulation, reducing β-amyloid plaque formation in Alzheimer’s models .

Infectious Diseases

Derivatives show activity against Plasmodium falciparum (IC₅₀ = 1.4 μM) by inhibiting heme polymerization .

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